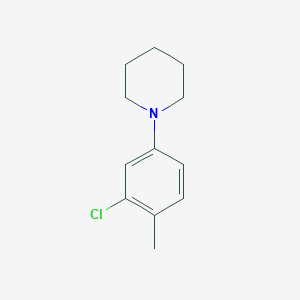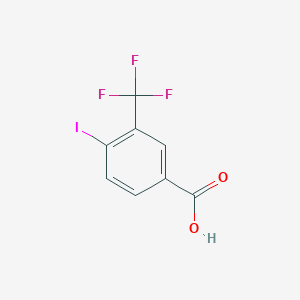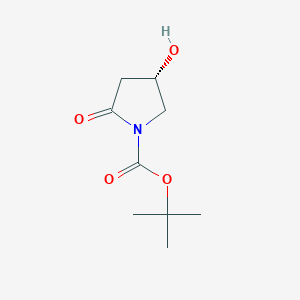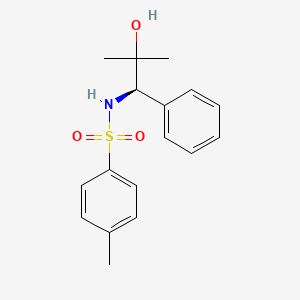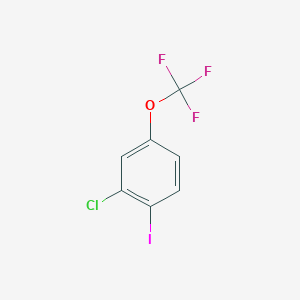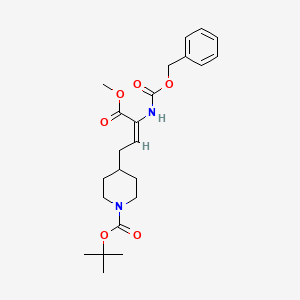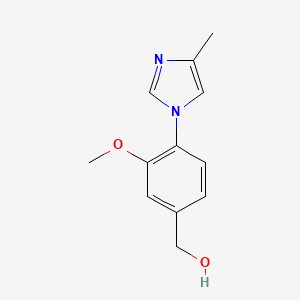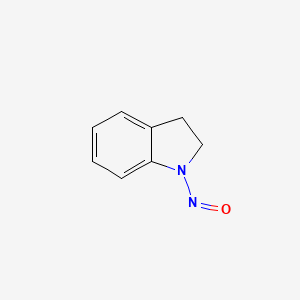
Indoline, 1-nitroso-
Übersicht
Beschreibung
“Indoline, 1-nitroso-” is a chemical compound with the molecular formula C8H8N2O . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Molecular Structure Analysis
The structure of “Indoline, 1-nitroso-” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The InChI key for this compound is QVXPAHMYCSEIMA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “Indoline, 1-nitroso-” is 148.16 g/mol . It has a topological polar surface area of 32.7 Ų . The compound is considered to have a complexity of 160 .
Wissenschaftliche Forschungsanwendungen
Electrolytic Synthesis
- Electrolysis for N-Amino 2-Methyl Indoline Preparation: The electrochemical reduction of N-nitroso 2-methyl indoline to N-amino 2-methyl indoline is achieved using a unique method of continuous electrolysis with porous electrodes. This approach is notable for addressing the instability issues of the starting material and the formed hydrazine during the process (Jacob, Moinet, & Tallec, 1983).
Bioactive Compound Synthesis
- Cytotoxic Activity in Cancer Research: Indoline derivatives have been synthesized and evaluated for cytotoxic effects on osteosarcoma and human embryonic kidney cells. Notably, a specific indoline derivative displayed effective cytotoxic activity and induced apoptosis, suggesting its potential as an anti-cancer agent (Doan et al., 2016).
Chemical Synthesis and Applications
- Preparation of N-Hydroxy- and N-O-Protected Hydroxyindoles: The thermal reaction between nitrosoarenes and alkynes under alkylating conditions allows for the generation of various N-O-protected hydroxyindoles, offering a route to synthesize bioactive compounds and other indole derivatives (Ieronimo et al., 2013).
Organic Chemistry Research
- Enantioselective Synthesis in Organic Chemistry: The thiourea-catalyzed enantio- and diastereoselective additions of oxindoles to nitroolefins, as demonstrated in the formal synthesis of (+)-physostigmine, showcase the importance of indoline derivatives in asymmetric synthesis in organic chemistry (Bui, Syed, & Barbas, 2009).
Electro-Optical Applications
- Photoelectrochemical Behavior in Electro-Optical Devices: The study of 1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) in photoelectrochemical contexts reveals its potential in the construction of multi-functional electro-optical molecular devices (Zhi, Baba, Hashimoto, & Fujishima, 1995).
Transnitrosation Chemical Processes
- Transnitrosation in Chemical Synthesis: The process of transnitrosation, where nitroso groups are transferred from aromatic N-nitroso compounds to other molecules like indoline, is a crucial reaction mechanism in the synthesis of various N-nitroso derivatives (Tanno, Sueyoshi, & Miyata, 1994).
Green Chemistry and Environmental Awareness
- Synthesis of Indoline Derivatives in Green Chemistry: The development of environmentally friendly methods to synthesize indoline derivatives, as demonstrated in NSFC research, highlights the application of green chemistry principles in organic synthesis (Li et al., 2021).
Biocatalysis in Drug Discovery
- Biocatalyst in Drug Discovery: The characterization of OxaD, a flavin-dependent oxidase from the marine-derived fungus Penicillium oxalicum, in the generation of nitrone-bearing intermediates demonstrates its potential as a biocatalyst in drug discovery and natural product diversification (Newmister et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-nitroso-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXPAHMYCSEIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227194 | |
| Record name | Indoline, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline, 1-nitroso- | |
CAS RN |
7633-57-0 | |
| Record name | 1-Nitrosoindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7633-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoline, 1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

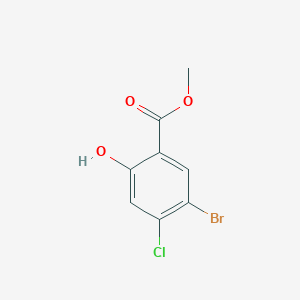
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
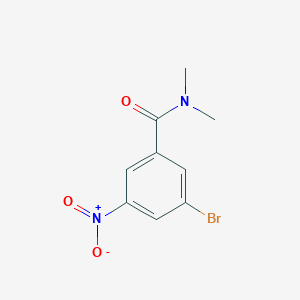
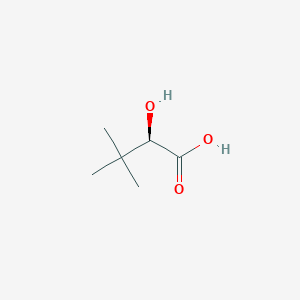
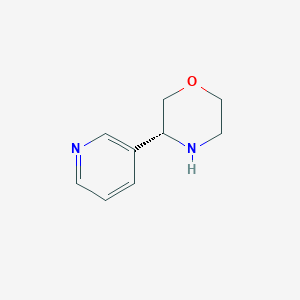
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
